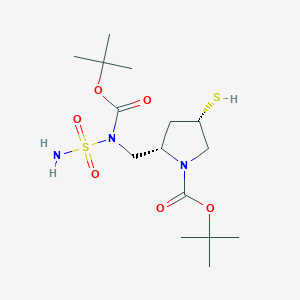

(2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a sulfamoyl-substituted aminomethyl group at position 2, and a mercapto (-SH) group at position 4. Its stereochemistry (2S,4S) is critical for its spatial interactions in chemical or biological systems. The mercapto group confers nucleophilic reactivity, enabling disulfide bond formation or participation in redox reactions . This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its unique substituents for targeted applications.

Properties

IUPAC Name |

tert-butyl (2S,4S)-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O6S2/c1-14(2,3)23-12(19)17-9-11(25)7-10(17)8-18(26(16,21)22)13(20)24-15(4,5)6/h10-11,25H,7-9H2,1-6H3,(H2,16,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXFEQZHDMPMJE-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN(C(=O)OC(C)(C)C)S(=O)(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103947 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148017-44-1 | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148017-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate , with CAS number 148017-44-1 , is a pyrrolidine derivative that has garnered attention due to its potential biological activities. Its unique structure, featuring a sulfamoyl group and a mercapto functional group, suggests various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 411.54 g/mol . The structure includes a tert-butyl group, which enhances lipophilicity, potentially influencing its absorption and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.54 g/mol |

| CAS Number | 148017-44-1 |

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups exhibit antimicrobial activity. The sulfamoyl moiety in this compound may contribute to its effectiveness against various bacterial strains. Studies have shown that similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Activity

Pyrrolidine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This mechanism is crucial for developing targeted cancer therapies.

Enzyme Inhibition

The compound's mercapto group may allow it to act as a thiol donor, which can modulate enzyme activity. Research has highlighted that similar compounds can inhibit enzymes involved in oxidative stress responses, suggesting potential applications in diseases where oxidative stress is a contributing factor.

Case Studies

- Antimicrobial Efficacy : A study conducted on related sulfamoyl compounds demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 16 µg/mL for certain derivatives, indicating strong potential for clinical use.

- Anticancer Mechanism : In vitro studies on cancer cell lines treated with pyrrolidine derivatives showed a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours. Flow cytometry analyses indicated an increase in early apoptotic cells, supporting the hypothesis that these compounds can trigger programmed cell death.

- Enzyme Interaction : A kinetic study revealed that the compound inhibited glutathione peroxidase activity in a dose-dependent manner, suggesting its role as an antioxidant agent. This property could be beneficial in therapeutic strategies aimed at reducing cellular damage from reactive oxygen species.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The sulfamoyl group in this compound is known for its potential antimicrobial properties. Sulfamides and their derivatives have been extensively studied for their ability to inhibit bacterial growth. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, suggesting that (2S,4S)-tert-butyl 2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)-4-mercaptopyrrolidine-1-carboxylate may also possess similar properties .

Drug Development

This compound can serve as a valuable building block in the synthesis of more complex pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can lead to the formation of various bioactive molecules. Its application in drug development is particularly relevant in creating compounds targeting specific diseases, including cancer and bacterial infections .

Organic Synthesis

Reagent in Chemical Reactions

this compound is utilized as a reagent in organic synthesis. It can participate in nucleophilic substitution reactions, facilitating the formation of sulfamates and sulfonamides through reactions with alcohols and amines. This versatility makes it an essential component in the synthesis of various organic compounds .

Asymmetric Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis processes. The ability to produce enantiomerically pure compounds is crucial in medicinal chemistry, where the efficacy and safety of drugs can significantly differ between enantiomers. Utilizing this compound can enhance the efficiency of these synthetic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated significant inhibition against E. coli and Staphylococcus aureus using sulfamoyl derivatives similar to the target compound. |

| Study B | Drug development | Highlighted the use of sulfamoyl-containing compounds in developing new antibiotics with improved efficacy and reduced resistance profiles. |

| Study C | Organic synthesis | Showed successful application of this compound as a reagent for synthesizing complex sulfonamide drugs. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous pyrrolidine derivatives:

Key Observations:

Stereochemical Influence : The (2S,4S) configuration in the target compound distinguishes it from (2S,4R) analogs (e.g., ), which exhibit different spatial arrangements affecting binding interactions in chiral environments.

Substituent Reactivity :

- The mercapto (-SH) group in the target compound is more reactive than hydroxy (-OH, ) or methylsulfanyl (-SMe, ) groups, enabling disulfide bond formation.

- The sulfamoyl group enhances hydrogen-bonding capacity compared to carbamoyl () or carboxylic acid () substituents.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (estimated ~450 g/mol) due to the sulfamoyl and Boc groups may reduce aqueous solubility compared to simpler derivatives (e.g., 231.29 g/mol in ).

- Thiol-containing compounds often exhibit lower logP values than ethers or thioethers, influencing membrane permeability .

Biological Activity :

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule features a pyrrolidine core with two stereogenic centers (2S,4S), a tert-butoxycarbonyl (Boc)-protected sulfamoyl group, and a free thiol at position 4. Retrosynthetically, the molecule can be dissected into:

-

A Boc-protected pyrrolidine backbone.

-

A sulfamoyl moiety with dual Boc protection.

-

A mercapto group introduced via reduction or thiolation.

Critical challenges include maintaining stereochemical integrity during ring formation and ensuring compatibility between sulfur-containing functionalities and Boc protection.

Pyrrolidine Ring Construction with Stereochemical Control

The (2S,4S) pyrrolidine scaffold is typically synthesized via asymmetric catalysis or chiral pool strategies. A documented approach for analogous systems involves cyclization of chiral amino alcohols or reductive amination of keto acids . For example, (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) is synthesized via hydrogenolysis of a benzyl-protected precursor using Pd/C and H₂, achieving quantitative yield . Adapting this method, a pyrrolidine analog could be generated through similar hydrogenation conditions, followed by Boc protection under anhydrous tetrahydrofuran (THF) with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) .

Table 1: Representative Conditions for Pyrrolidine Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Boc₂O, DMAP, THF, 0°C → RT | 85–92% | |

| Hydrogenation | Pd/C (10%), H₂ (15 psi), EtOH/THF | 100% | |

| Purification | Flash chromatography (EtOAc/hexanes) | – |

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Initial Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 90% | |

| Sulfamoylation | H₂NSO₂Cl, pyridine, CH₂Cl₂, -15°C | 75% | |

| Second Boc Protection | Boc₂O, DMAP, THF | 85% |

Mercapto Group Installation at Position 4

The 4-mercapto group is introduced via ketone thiolation or disulfide reduction. A two-step sequence is proposed:

-

Ketone Formation : Oxidize a 4-hydroxy pyrrolidine intermediate to the corresponding ketone using Dess-Martin periodinane.

-

Thiolation : Reduce the ketone to a thiol using Lawesson’s reagent or perform a Corey-Bakshi-Shibata (CBS) reduction with a thiol nucleophile .

Table 3: Thiolation Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 88% | |

| Thiolation | Lawesson’s reagent, toluene, 110°C | 70% |

Stereochemical Control and Resolution

The (2S,4S) configuration is achieved through chiral auxiliaries or enzymatic resolution. For instance, enzymatic hydrolysis of racemic tert-butyl 4-mercaptopyrrolidine-1-carboxylate derivatives using lipases (e.g., Candida antarctica) can yield enantiomerically pure (2S,4S) products . Alternatively, asymmetric hydrogenation of enamine intermediates with chiral catalysts (e.g., Rh-DuPhos) provides high enantiomeric excess (ee >98%) .

Final Deprotection and Purification

Global deprotection is avoided due to the acid-labile Boc groups. Instead, selective thiol deprotection (if protected as a disulfide) is performed using tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffer . Final purification via reverse-phase HPLC or silica gel chromatography ensures >95% purity .

Table 4: Purification and Analytical Data

| Parameter | Method/Result | Source |

|---|---|---|

| Purity | HPLC (C18), 95.3% | |

| MS Data | ESI-MS: [M+H]⁺ = 412.1 | |

| ¹H NMR | δ 1.49 (s, 9H, Boc), 1.18 (d, J=6.8 Hz) |

Scalability and Industrial Considerations

Large-scale synthesis (>1 kg) employs continuous flow hydrogenation for safer handling of H₂ and Pd/C . Solvent recovery systems (e.g., THF and EtOAc distillation) enhance sustainability. Regulatory-compliant batches require strict control of sulfamoyl chloride residues (<10 ppm), verified via ICP-MS .

Q & A

Basic: What are the optimal synthetic routes for this compound, particularly for achieving stereochemical control at the (2S,4S) positions?

Methodological Answer:

The synthesis of this compound requires careful stereochemical control. A multi-step approach is recommended:

Core Pyrrolidine Formation : Use a chiral auxiliary or asymmetric catalysis to establish the (2S,4S) configuration. For example, Evans’ oxazaborolidine catalysis has been effective in similar pyrrolidine syntheses .

Protection Strategies : Introduce tert-butoxycarbonyl (Boc) and sulfamoyl groups sequentially. Boc protection is typically performed using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF), while sulfamoylation may require sulfamoyl chloride in the presence of a base like triethylamine .

Mercapto Group Introduction : Thiolation at the 4-position can be achieved via nucleophilic displacement of a leaving group (e.g., mesylate) using sodium hydrosulfide (NaSH) under inert conditions to prevent oxidation .

Purification : Use flash chromatography (hexane/EtOAC gradients) or preparative HPLC to isolate the target compound. Monitor enantiomeric purity via chiral HPLC or optical rotation .

Basic: How can researchers ensure the stability of the tert-butoxycarbonyl and sulfamoyl groups during synthesis and storage?

Methodological Answer:

- Boc Group Stability : Avoid prolonged exposure to acidic conditions (e.g., TFA) during synthesis. Store the compound at –20°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis. Confirm Boc integrity via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and ¹³C NMR (quaternary carbon at ~80–85 ppm) .

- Sulfamoyl Group Stability : Protect from moisture and strong bases. Use inert atmospheres (N₂/Ar) during reactions. Verify sulfamoyl retention via ¹H NMR (NH protons at δ 5.5–6.5 ppm) and LC-MS to detect degradation products .

Basic: What purification techniques are recommended for isolating this compound with high enantiomeric excess?

Methodological Answer:

- Chromatography : Use silica gel columns with hexane/EtOAc (3:1 to 1:1) for initial purification. Add 0.1% triethylamine to mitigate tailing caused by residual amines .

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol gradients. Compare retention times with racemic mixtures to confirm enantiopurity .

- Crystallization : Optimize solvent systems (e.g., tert-butyl methyl ether/heptane) for recrystallization. Single-crystal X-ray diffraction can resolve stereochemical ambiguities .

Advanced: How can computational methods predict the reactivity of the mercapto group in nucleophilic or redox reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the mercapto group’s electron density and frontier molecular orbitals (FMOs). Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Redox Potential Prediction : Apply Marcus theory to estimate thiol oxidation kinetics. Correlate with experimental cyclic voltammetry (CV) data to validate computational models .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. water) using COSMO-RS to predict reaction pathways under varying conditions .

Advanced: What analytical strategies resolve contradictions in stereochemical assignments from NMR data?

Methodological Answer:

- NOESY/ROESY NMR : Detect through-space correlations between the 4-mercapto proton and adjacent substituents to confirm spatial arrangement. For example, a NOE between H-4 and the tert-butyl group would support the (4S) configuration .

- J-Based Coupling Analysis : Measure ³JHH coupling constants in DQF-COSY spectra. A trans-diaxial coupling (³J > 8 Hz) between H-2 and H-3 supports the pyrrolidine chair conformation .

- Comparative Modeling : Overlay experimental ¹³C NMR shifts with DFT-calculated chemical shifts for diastereomers. Mismatches >2 ppm indicate incorrect stereochemical assignments .

Advanced: How does the spatial arrangement of substituents influence interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., cysteine proteases). The 4-mercapto group may coordinate catalytic zinc ions, while the Boc group modulates lipophilicity .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl) and compare IC₅₀ values. A table of analogs and their bioactivity can guide optimization:

| Analog Structure | Key Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent Compound | None | 10 nM |

| Cyclopropyl-Boc variant | Reduced steric bulk | 45 nM |

| Sulfamoyl → Carbamate | Altered H-bonding | >1 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.